N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide, also known as BTQ or BTQ-7, is a chemical compound that belongs to the class of quinolone derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are subjects of interest in synthetic organic chemistry, often as intermediates in the synthesis of complex molecules. For instance, Aghekyan et al. (2009) reported on the synthesis of novel derivatives with substituents in positions 1,2,6, and 7, highlighting the utility of such compounds in preparing structurally diverse molecules Aghekyan et al., 2009. Additionally, research by Takano et al. (1990) demonstrated the formation of isoquinoline frameworks through aryl radical-initiated cyclization, showcasing the versatility of related structures in synthesizing complex heterocyclic systems Takano et al., 1990.
Potential Biological Applications
Several studies have explored the biological implications of compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide. Notably, arylamides hybrids of high-affinity σ2 receptor ligands were investigated by Abate et al. (2011) for their potential in tumor diagnosis, suggesting that derivatives of the compound could serve as leads for developing PET tracers for cancer imaging Abate et al., 2011. Furthermore, compounds with similar structures have been evaluated for their anti-HDAC (histone deacetylase) activity, demonstrating significant potential in cancer therapy by suppressing the growth of prostate cancer cells, as reported by Liu et al. (2015) Liu et al., 2015.
Applications in Medicinal Chemistry
The research also extends to the development of new therapeutic agents. For instance, Stemp et al. (2000) discussed the design and synthesis of compounds as selective dopamine D(3) receptor antagonists, indicating the relevance of structurally related compounds in the development of novel treatments for psychiatric disorders Stemp et al., 2000. These studies underscore the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide derivatives in contributing to the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-3-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-5-7-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCANKCVKBFDNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide |
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